molecular formula C8H7FN4 B1607086 6-Fluoroquinazoline-2,4-diamine CAS No. 119584-77-9

6-Fluoroquinazoline-2,4-diamine

Cat. No.: B1607086
CAS No.: 119584-77-9
M. Wt: 178.17 g/mol
InChI Key: MFEFVGSUKKCJMU-UHFFFAOYSA-N
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Description

6-Fluoroquinazoline-2,4-diamine is a derivative of quinazoline, a heterocyclic compound known for its significant biological activities. The molecular formula of this compound is C8H7FN4, and it has a molecular weight of 178.17 g/mol .

Chemical Reactions Analysis

6-Fluoroquinazoline-2,4-diamine undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

6-Fluoroquinazoline-2,4-diamine can be compared with other quinazoline derivatives such as:

The presence of the fluorine atom in this compound often enhances its biological activity and stability, making it a unique and valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-fluoroquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEFVGSUKKCJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152505
Record name 2,4-Quinazolinediamine, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119584-77-9
Record name 6-Fluoro-2,4-quinazolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119584-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Quinazolinediamine, 6-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Quinazolinediamine, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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